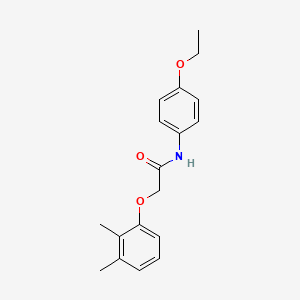
2-(2,3-dimethylphenoxy)-N-(4-ethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of specific phenolic precursors with acetic acid derivatives under controlled conditions. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions, yielding the product upon recrystallization (Sharma et al., 2018). Such methods could be adapted for the synthesis of "2-(2,3-dimethylphenoxy)-N-(4-ethoxyphenyl)acetamide" by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to "2-(2,3-dimethylphenoxy)-N-(4-ethoxyphenyl)acetamide" often features complex interactions such as intermolecular hydrogen bonds. The crystal structure analysis of one compound revealed it crystallizes in the orthorhombic system, exhibiting intermolecular H-bonds (Sharma et al., 2018). These structural analyses are crucial for understanding the compound's physical and chemical behavior.
Chemical Reactions and Properties
The chemical behavior of related compounds includes reactions with various reagents and conditions leading to the formation of new derivatives with potential biological activities. For example, compounds have been synthesized for their anticonvulsant activity through modifications of the phenoxy and acetamide groups, indicating the versatility of these structures in chemical synthesis and drug design (Pękala et al., 2011).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline form, depend on the molecular structure. While specific data for "2-(2,3-dimethylphenoxy)-N-(4-ethoxyphenyl)acetamide" are not available, related compounds' crystallography provides insights into their stability and solubility. For instance, the detailed crystallographic analysis can reveal the compound's stability under various conditions and its solubility in different solvents (Sharma et al., 2018).
科学的研究の応用
Analgesic Applications
One study focused on the crystal structure of a capsaicinoid, highlighting its potential analgesic applications. The compound studied demonstrates how structural features contribute to its biological activity, suggesting that derivatives of "2-(2,3-dimethylphenoxy)-N-(4-ethoxyphenyl)acetamide" could also be explored for analgesic properties due to similar structural characteristics (Park et al., 1995).
Anticancer Activity
Research into N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound with a somewhat similar structure, revealed its synthesis and anticancer activity. This study underscores the potential of structurally related compounds to serve as anticancer agents, supported by molecular docking analysis that targets specific cancer receptors (Sharma et al., 2018).
Anticonvulsant Activity
Another investigation into trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides and their amine analogs demonstrated significant anticonvulsant activity. This research provides insight into the structural requirements for anticonvulsant efficacy, suggesting avenues for developing new therapeutic agents from derivatives of "2-(2,3-dimethylphenoxy)-N-(4-ethoxyphenyl)acetamide" (Pękala et al., 2011).
Environmental Science Applications
Studies have also explored the environmental impact and degradation pathways of structurally related chloroacetanilide herbicides. These investigations provide critical insights into the environmental fate of such compounds and their potential biodegradation pathways, which could inform environmental safety assessments of related chemicals (Coleman et al., 2000).
Synthetic Pathways and Chemical Properties
Research into the synthesis and properties of derivatives provides foundational knowledge for developing new compounds with tailored biological or chemical properties. For instance, the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl Acetamide demonstrates the potential for synthetic modification to achieve desired outcomes, which could apply to "2-(2,3-dimethylphenoxy)-N-(4-ethoxyphenyl)acetamide" derivatives (Fenga, 2007).
特性
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-4-21-16-10-8-15(9-11-16)19-18(20)12-22-17-7-5-6-13(2)14(17)3/h5-11H,4,12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTNZWFXWDNMTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dimethylphenoxy)-N-(4-ethoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{5-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5536217.png)

![4-chloro-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5536228.png)


![4-(methoxymethyl)-6-methyl-2-[(4-methylphenyl)amino]nicotinonitrile](/img/structure/B5536251.png)
![2-[2-(2,4-dimethyl-1H-imidazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5536253.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5536260.png)
![2-[1-methyl-3-(methylthio)-1H-indol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5536266.png)

![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5536304.png)

![4-[(3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3,5-diol](/img/structure/B5536324.png)
![2-[(methylthio)acetyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide](/img/structure/B5536326.png)